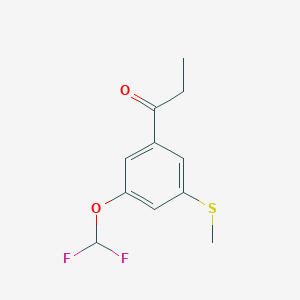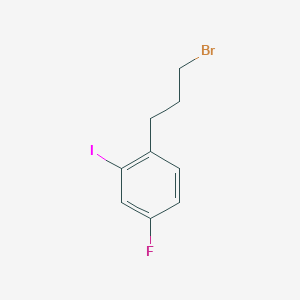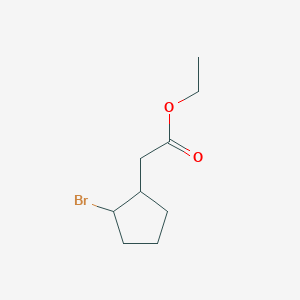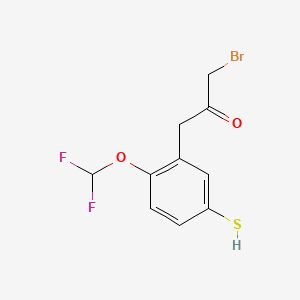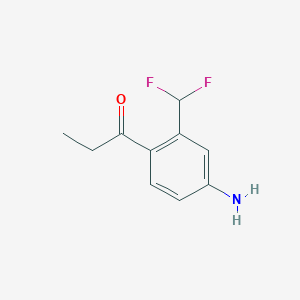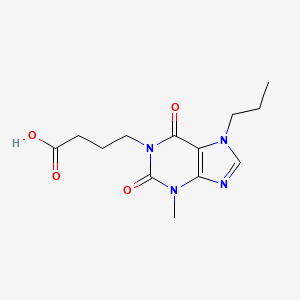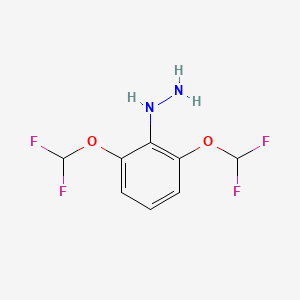![molecular formula C13H26Sn B14064475 Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane CAS No. 100692-35-1](/img/structure/B14064475.png)
Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- is an organotin compound with the molecular formula C_12H_24Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- typically involves the reaction of trimethyltin chloride with the corresponding cyclohexenylmethyl Grignard reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
(CH3)3SnCl+C6H9CH2MgBr→(CH3)3SnCH2C6H9+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the trimethylstannyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of stannic oxide and corresponding oxidized organic products.
Reduction: Formation of reduced tin species and corresponding reduced organic products.
Substitution: Formation of new organotin compounds with different functional groups.
科学研究应用
Stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can influence various biochemical pathways, depending on the specific application. For example, in organic synthesis, the compound can act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.
相似化合物的比较
- Stannane, trimethyl(1-methylethyl)-
- Stannane, triethyl(1-methylethyl)-
- Stannane, trimethyl[4-(1-methylethyl)phenyl]-
Comparison: Stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]- is unique due to the presence of the cyclohexenylmethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural difference can influence its behavior in chemical reactions and its applications in various fields.
属性
CAS 编号 |
100692-35-1 |
|---|---|
分子式 |
C13H26Sn |
分子量 |
301.06 g/mol |
IUPAC 名称 |
trimethyl-[(4-propan-2-ylcyclohexen-1-yl)methyl]stannane |
InChI |
InChI=1S/C10H17.3CH3.Sn/c1-8(2)10-6-4-9(3)5-7-10;;;;/h4,8,10H,3,5-7H2,1-2H3;3*1H3; |
InChI 键 |
VZZIRLHYPNHRIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(=CC1)C[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




